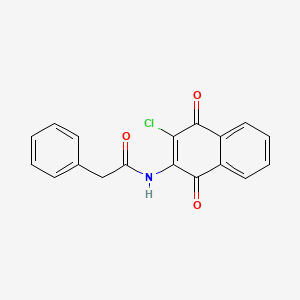
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C18H12ClNO3 It is known for its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a phenylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide typically involves the reaction of 3-chloro-1,4-dioxonaphthalene with phenylacetic acid or its derivatives under specific conditions. One common method includes:
Starting Materials: 3-chloro-1,4-dioxonaphthalene and phenylacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the acyl chloride intermediate.
Catalysts: Catalysts like pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a phenyl group.
N-(3-chloro-1,4-dioxonaphthalen-2-yl)butanamide: Similar structure but with a butanamide group instead of a phenylacetamide group.
Uniqueness
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenylacetamide group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63351-46-2 |
|---|---|
Molekularformel |
C18H12ClNO3 |
Molekulargewicht |
325.7 g/mol |
IUPAC-Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H12ClNO3/c19-15-16(20-14(21)10-11-6-2-1-3-7-11)18(23)13-9-5-4-8-12(13)17(15)22/h1-9H,10H2,(H,20,21) |
InChI-Schlüssel |
SLDFGKSFHLPJAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


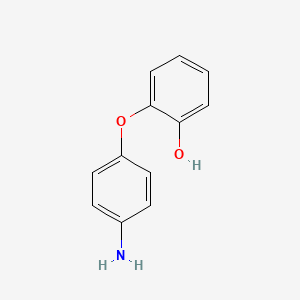
![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

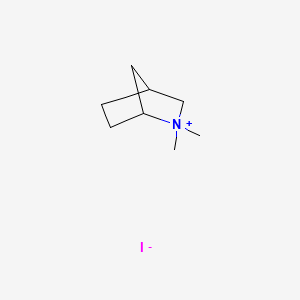
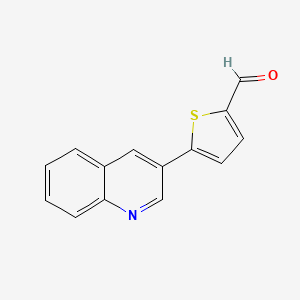
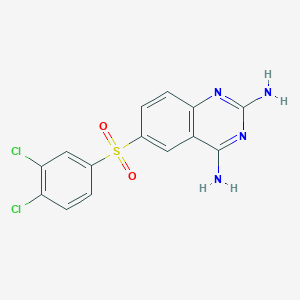
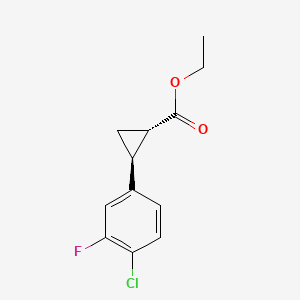
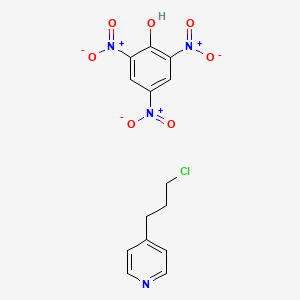
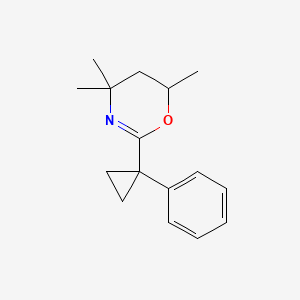
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
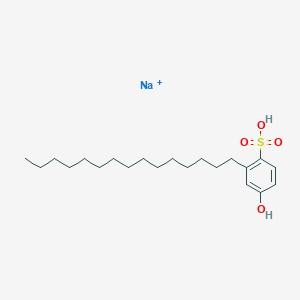
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
